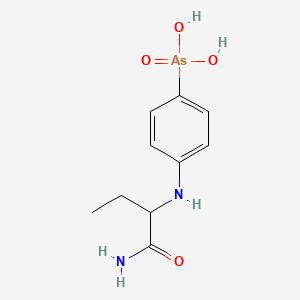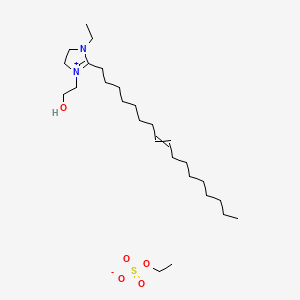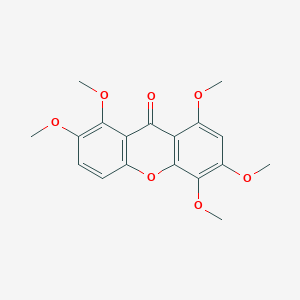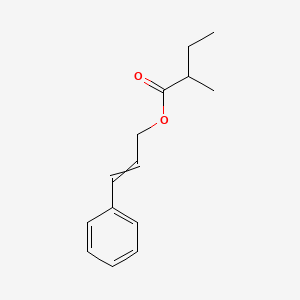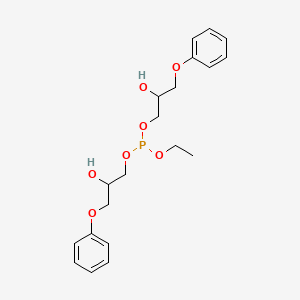
Ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite is a chemical compound known for its unique structure and properties. It is a phosphite ester, which means it contains a phosphorus atom bonded to three oxygen atoms, two of which are part of hydroxy groups and one is part of an ethyl group. This compound is used in various industrial and scientific applications due to its reactivity and stability.
Méthodes De Préparation
The synthesis of ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite typically involves the reaction of phosphorus trichloride with ethylene glycol and phenol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates, which are more stable and less reactive.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acids and alcohols.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles to form different phosphite esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, bases like sodium hydroxide for hydrolysis, and halogens like chlorine for substitution reactions. The major products formed from these reactions are phosphates, phosphonic acids, and substituted phosphite esters.
Applications De Recherche Scientifique
Ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphite esters and phosphonic acids.
Biology: It is studied for its potential use as an antioxidant in biological systems due to its ability to scavenge free radicals.
Medicine: It is being investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: It is used as a stabilizer in the production of polymers and plastics to prevent degradation during processing and storage.
Mécanisme D'action
The mechanism of action of ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite involves its ability to donate electrons and neutralize free radicals. This makes it an effective antioxidant. The compound can also form stable complexes with metal ions, which can inhibit the catalytic activity of metal ions in oxidative reactions. The molecular targets and pathways involved include the scavenging of reactive oxygen species and the stabilization of metal ions.
Comparaison Avec Des Composés Similaires
Ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite can be compared with other phosphite esters, such as:
Triphenyl phosphite: Similar in structure but contains three phenyl groups instead of hydroxy and ethyl groups.
Tris(2,4-di-tert-butylphenyl) phosphite: Contains bulky tert-butyl groups, making it more sterically hindered and less reactive.
Bis(2-ethylhexyl) phosphite: Contains long alkyl chains, making it more hydrophobic and less soluble in water.
The uniqueness of this compound lies in its balanced reactivity and stability, making it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
65549-66-8 |
|---|---|
Formule moléculaire |
C20H27O7P |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite |
InChI |
InChI=1S/C20H27O7P/c1-2-25-28(26-15-17(21)13-23-19-9-5-3-6-10-19)27-16-18(22)14-24-20-11-7-4-8-12-20/h3-12,17-18,21-22H,2,13-16H2,1H3 |
Clé InChI |
VNWXFMWGGGXGSZ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(OCC(COC1=CC=CC=C1)O)OCC(COC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




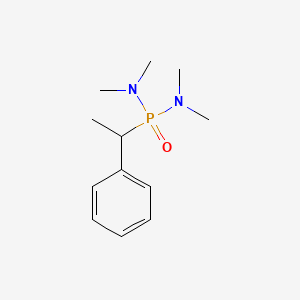

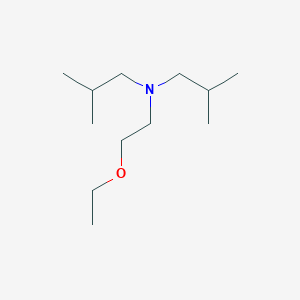
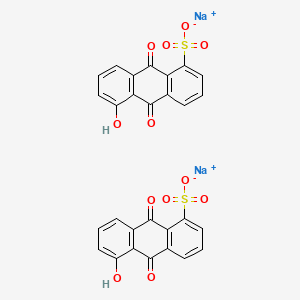
![Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-](/img/structure/B14482690.png)



